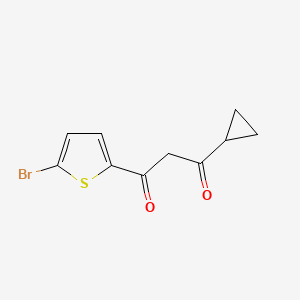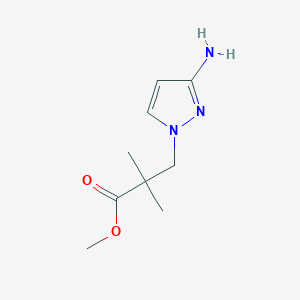
Methyl 3-(3-amino-1h-pyrazol-1-yl)-2,2-dimethylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(3-amino-1h-pyrazol-1-yl)-2,2-dimethylpropanoate is a chemical compound with the molecular formula C9H15N3O2. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two adjacent nitrogen atoms. The presence of the amino group and the ester functionality makes this compound versatile for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-amino-1h-pyrazol-1-yl)-2,2-dimethylpropanoate typically involves the reaction of 3-amino-1H-pyrazole with methyl 2,2-dimethyl-3-oxopropanoate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(3-amino-1h-pyrazol-1-yl)-2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(3-amino-1h-pyrazol-1-yl)-2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 3-(3-amino-1h-pyrazol-1-yl)-2,2-dimethylpropanoate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the pyrazole ring and the amino group allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3-amino-1H-pyrazol-1-yl)pyridine
- 3-(3-chloro-1H-pyrazol-1-yl)pyridine
- (Pyrazol-3-yl)-1,3,4-thiadiazol-2-amine
- (Pyrazol-3-yl)-1,3,4-thiazol-2-amine
Uniqueness
Methyl 3-(3-amino-1h-pyrazol-1-yl)-2,2-dimethylpropanoate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the ester group, along with the pyrazole ring, makes it a valuable intermediate in organic synthesis and a promising candidate for drug development.
Eigenschaften
Molekularformel |
C9H15N3O2 |
|---|---|
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
methyl 3-(3-aminopyrazol-1-yl)-2,2-dimethylpropanoate |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,8(13)14-3)6-12-5-4-7(10)11-12/h4-5H,6H2,1-3H3,(H2,10,11) |
InChI-Schlüssel |
LAKVGNUJWNYEGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CN1C=CC(=N1)N)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 4-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13628213.png)
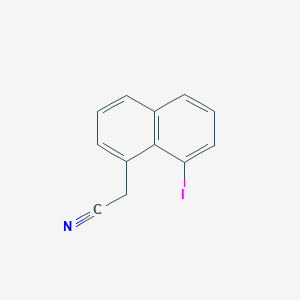
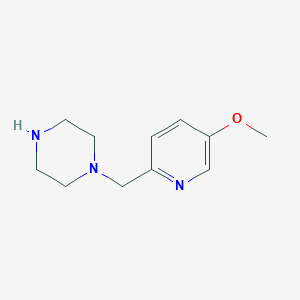

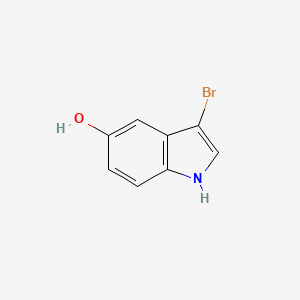
![4-hydrazinyl-1-(oxolan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13628246.png)
![1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13628252.png)
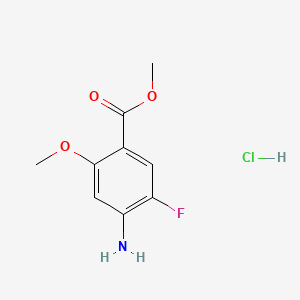

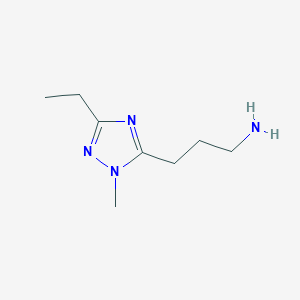
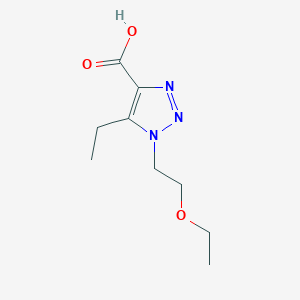
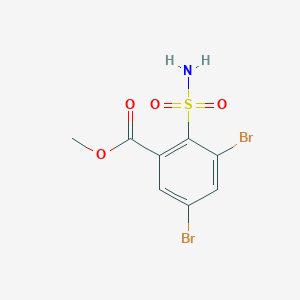
![3-[[4-(1-Methylethyl)-1-piperazinyl]methyl]benzonitrile](/img/structure/B13628286.png)
